(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a complex three-dimensional arrangement that incorporates multiple functional groups around a central chiral carbon atom. The compound contains a pyridine ring system substituted with both chlorine and iodine atoms at specific positions, connected through an amino linkage to a propanol chain bearing the stereogenic center. The stereochemical configuration is defined by the R designation, indicating the spatial arrangement of substituents around the chiral carbon follows the Cahn-Ingold-Prelog priority rules.
The pyridine ring serves as the primary aromatic framework, with chlorine positioned at the 5-position and iodine at the 4-position relative to the nitrogen atom. This substitution pattern creates a significant electronic influence on the ring system due to the electron-withdrawing nature of both halogens. The propanol side chain extends from the 2-position of the pyridine through an amino bridge, creating a flexible aliphatic segment that can adopt various conformations in solution. The hydroxyl group at the terminal position of the propanol chain provides additional functionality for hydrogen bonding interactions.
Table 1: Molecular Structural Parameters
The stereochemical configuration significantly influences the compound's three-dimensional structure, with the R configuration establishing the absolute stereochemistry at the carbon bearing the hydroxymethyl group. This configuration determines the spatial relationship between the pyridine ring and the terminal hydroxyl group, affecting both molecular conformation and potential intermolecular interactions. The amino linkage provides rotational flexibility, allowing the molecule to adopt multiple conformational states while maintaining the fixed absolute configuration at the chiral center.
Crystallographic Characterization and Bonding Patterns
Crystallographic analysis reveals important structural details about the bonding patterns and molecular geometry of this compound. The compound exhibits characteristic bond lengths consistent with halogen-substituted aromatic systems, where the carbon-chlorine and carbon-iodine bonds show typical distances for aromatic halides. The carbon-chlorine bond length in aromatic systems typically measures approximately 174 picometers, while carbon-iodine bonds extend to about 209 picometers.
The pyridine ring maintains planarity with standard aromatic bond characteristics, including delocalized pi-electron density across the six-membered heterocycle. The nitrogen atom in the pyridine ring exhibits sp² hybridization, contributing to the planar geometry and electronic properties of the aromatic system. The halogen substituents create distinct electronic effects through their inductive electron-withdrawal, influencing both the electron density distribution and the reactivity of the aromatic ring.
Table 2: Expected Bond Lengths and Angles
The amino bridge connecting the pyridine ring to the propanol chain exhibits typical carbon-nitrogen single bond characteristics with a length of approximately 147 picometers. This linkage allows for rotational freedom around the carbon-nitrogen bond, enabling conformational flexibility while maintaining the overall molecular connectivity. The terminal alcohol group displays standard carbon-oxygen single bond properties with a length near 142 picometers.
Intermolecular interactions in the crystal lattice likely involve hydrogen bonding between the amino hydrogen atoms and electronegative centers such as the pyridine nitrogen or hydroxyl oxygen atoms. These interactions contribute to the overall crystal packing and stability of the solid-state structure. The halogen substituents may also participate in halogen bonding interactions, particularly the iodine atom, which can act as a halogen bond donor due to its polarizable electron cloud.
Comparative Analysis of Enantiomeric Forms
The comparative analysis between the R and S enantiomeric forms of 2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol reveals significant differences in their molecular properties and structural characteristics. While both enantiomers share identical molecular formulas and connectivity patterns, their three-dimensional arrangements create distinct spatial orientations that can lead to different biological and chemical behaviors. The S-enantiomer, with the opposite absolute configuration at the chiral carbon, presents a mirror-image relationship to the R-form.
The molecular weight remains constant at 312.53 grams per mole for both enantiomers, as expected for stereoisomers. However, their optical rotation properties differ significantly, with the R-enantiomer rotating plane-polarized light in the opposite direction compared to the S-enantiomer. This fundamental difference in optical activity serves as a primary method for distinguishing between the two forms in analytical applications.
Table 3: Comparative Properties of Enantiomeric Forms
The stereochemical differences become particularly important in biological systems where enzymes and receptors exhibit high specificity for particular enantiomeric forms. Research has demonstrated that the R configuration often shows different binding affinities and biological activities compared to the S configuration in chiral molecular recognition processes. This selectivity arises from the three-dimensional complementarity between the chiral molecule and the chiral binding site of biological macromolecules.
Analytical techniques for enantiomeric distinction include nuclear magnetic resonance spectroscopy using chiral shift reagents, chiral chromatography, and optical rotation measurements. These methods exploit the different interactions between each enantiomer and chiral environments, allowing for both qualitative identification and quantitative determination of enantiomeric excess. The development of efficient separation and analysis methods for these enantiomers remains crucial for pharmaceutical and research applications where stereochemical purity is essential.
Properties
IUPAC Name |
(2R)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNQGKJSNBQPS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC=C(C(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is widely employed for C–N bond formation. In a representative procedure:
Reagents :
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5-Chloro-4-iodopyridin-2-amine (1.0 equiv)
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(R)-2-Aminopropan-1-ol (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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XantPhos (4 mol%)
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DIPEA (2.5 equiv)
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1,4-Dioxane (0.2 M)
Procedure :
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Degas the mixture under nitrogen for 10 minutes.
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Heat at 105°C for 10–18 hours.
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Purify via silica chromatography (ethyl acetate/heptane gradient).
Challenges :
-
Competing side reactions at the iodo and chloro positions.
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Racemization risk necessitates mild conditions and chiral ligands.
Nucleophilic Aromatic Substitution (SNAr)
Direct Amination of Activated Pyridines
Electron-deficient pyridines undergo SNAr with amines. For example:
Reagents :
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2,5-Dichloro-4-iodopyridine (1.0 equiv)
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(R)-2-Aminopropan-1-ol (1.5 equiv)
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K₃PO₄ (3.0 equiv)
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DMF (0.1 M)
Procedure :
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Stir at 120°C for 24 hours.
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Quench with water and extract with ethyl acetate.
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Isolate via recrystallization (ethanol/water).
Limitations :
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Lower yields due to steric hindrance from the iodo substituent.
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Requires elevated temperatures, increasing racemization risk.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Using enantiomerically pure (R)-2-aminopropan-1-ol (commercially available) ensures retention of configuration. Protective group strategies (e.g., silyl ethers) prevent alcohol oxidation during reactions.
Kinetic Resolution
Enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates the (S)-enantiomer, enriching the (R)-form. Typical conditions:
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Substrate: Racemic 2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
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Enzyme: CAL-B (10 mg/mmol)
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Acyl donor: Vinyl acetate (2.0 equiv)
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Solvent: TBME
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Enantiomeric excess (ee) : >98% after 24 hours.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Buchwald-Hartwig | 60–75% | 95–99 | High efficiency, scalable | Requires expensive catalysts |
| SNAr | 40–55% | 90–95 | No transition metals | Long reaction times, moderate yields |
| Kinetic Resolution | 30–40% | >98 | High enantiopurity | Low yield, additional steps |
Industrial-Scale Considerations
Fluorochem Ltd. and Ambeed Inc. produce the compound via Pd-catalyzed routes, emphasizing:
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Cost optimization : Recycling Pd catalysts via ligand design.
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Safety : Handling iodinated intermediates under inert atmospheres.
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Purification : Gradient chromatography or crystallization (ethanol/water).
Emerging Methodologies
Chemical Reactions Analysis
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridine derivatives.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring specific stereochemistry and functional group arrangements.
Mechanism of Action
The mechanism of action of ®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterpart: (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
The S-enantiomer (CAS: 1799434-65-3) shares the same molecular formula and weight but differs in stereochemical configuration. For example, one enantiomer may exhibit higher target selectivity or reduced off-target effects. The S-enantiomer is also used in research, with similar storage conditions (2–8°C) and purity (>95%) .
Pyridine Derivatives
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Structural Differences: Substitution at the 2-amino-5-iodo position on the pyridine ring vs. 5-chloro-4-iodo in the target compound.
Pyrimidine-Based Analogs
CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
- Structural Differences : Contains a 4,6-pyrimidine scaffold instead of a pyridine ring.
- Activity: Acts as an ATP-competitive CDK inhibitor (EC₅₀ values: 0.5–1.0 μM in cytotoxicity assays) by adopting a cis conformation to bind CDK2 hinge residues.
(2R)-1-{4-[(4-ANILINO-5-BROMOPYRIMIDIN-2-YL)AMINO]PHENOXY}-3-(DIMETHYLAMINO)PROPAN-2-OL
- Structural Differences : Bromo substituent at the 5-position of the pyrimidine ring vs. chloro and iodo in the target compound.
- Activity : Targets cyclin-dependent kinase 2 (CDK2) , with a molecular weight of 458.35 g/mol . The bromine atom may enhance hydrophobic interactions compared to iodine’s bulkier size .
Other Propan-1-ol Derivatives
Imidazo[4,5-b]pyridine Derivatives (e.g., IV-12)
Data Table: Key Comparisons
Research Findings and Implications
- Scaffold Flexibility : Pyridine derivatives like the target compound may adopt trans conformations for kinase inhibition, unlike rigid pyrimidine-based scaffolds requiring cis binding .
- Stereochemical Sensitivity : The R-enantiomer’s efficacy in pharmaceutical applications underscores the need for enantioselective synthesis to avoid racemic mixtures .
Biological Activity
(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, with CAS number 1799412-23-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClIN2O |
| Molecular Weight | 312.53527 g/mol |
| Boiling Point | 427.7°C at 760 mmHg |
| Density | Not Available |
| Melting Point | Not Available |
Therapeutic Applications
Research into related compounds has indicated several therapeutic applications that may extend to this compound:
- Cancer Treatment : As a potential tyrosine kinase inhibitor, this compound may be explored for its ability to inhibit tumor growth and metastasis.
- Neurological Disorders : Due to possible interactions with neurotransmitter receptors, it could be investigated for effects on conditions such as depression or anxiety.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological effects:
- Anticancer Activity : A study on a related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines through the modulation of signaling pathways involved in cell cycle regulation.
- Neuroprotective Effects : Research has shown that similar pyridine-based compounds exhibit neuroprotective effects by reducing neuronal apoptosis in models of neurodegenerative diseases.
- Inflammation Modulation : Certain derivatives have been noted for their ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Potential areas for future investigation include:
- In Vivo Studies : Animal models could provide insights into the pharmacokinetics and therapeutic efficacy of this compound.
- Clinical Trials : If preclinical studies show promise, clinical trials could be initiated to assess safety and efficacy in humans.
- Structure–Activity Relationship Studies : Exploring variations in the chemical structure may help identify more potent analogs with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol?
- Methodology : Synthesis typically involves coupling 5-chloro-4-iodopyridin-2-amine with (R)-2-aminopropan-1-ol under catalytic conditions. A Pd-mediated cross-coupling or nucleophilic substitution reaction may be employed. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization should include inert atmosphere (N₂/Ar) to prevent oxidation of the iodine substituent .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Characterize intermediates (e.g., iodopyridine precursor) using H NMR and LC-MS to confirm regioselectivity and avoid byproducts.
Q. How can the structural identity and enantiomeric purity of this compound be confirmed?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous structures in used this for chiral centers) .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with (S)-enantiomer standards (if available) .
- Optical rotation : Measure and compare with literature values for (R)-configuration validation.
Q. What are the stability profiles of this compound under various storage and experimental conditions?
- Methodology :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C in amber vials under inert gas to prevent iodopyridine degradation.
- pH stability : Perform accelerated stability studies in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally related compounds (e.g., ’s quinazoline derivatives) to identify scaffold-specific activity .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during scale-up synthesis, and what catalysts improve stereoselectivity?
- Methodology :
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during coupling steps to enhance (R)-enantiomer yield. Optimize ligand-to-metal ratios via DoE (Design of Experiments) .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired (S)-enantiomer intermediates selectively .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) monitoring.
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodology :
- Mechanistic studies : Perform target engagement assays (e.g., SPR for binding affinity to bacterial DNA gyrase) to validate hypothesized modes of action .
- Metabolite profiling : Identify active metabolites via hepatic microsome incubations (human/rat) and correlate with cytotoxicity data .
- Assay standardization : Replicate conflicting studies using identical cell lines, media, and endpoint measurements (e.g., ATP vs. resazurin-based viability assays).
Q. What advanced analytical techniques are recommended for quantifying trace impurities in bulk samples?
- Methodology :
- LC-HRMS : Use a Q-TOF mass spectrometer with HILIC chromatography to detect polar impurities (e.g., dehalogenated byproducts). Set LOD/LOQ via calibration curves .
- F NMR : If fluorine-containing analogs are present, employ F NMR for specific impurity quantification without interference from the parent compound .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysis) to ensure compliance with ICH Q3D guidelines.
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodology :
- Analog synthesis : Modify the pyridine ring (e.g., replace iodine with bromine or methyl groups) and propanol chain (e.g., introduce branching). Assess changes via SAR tables (example below) .
- Computational modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding modes of analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
